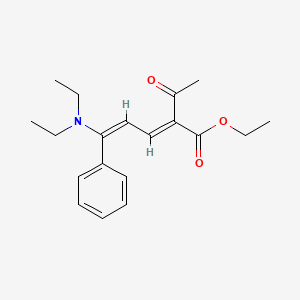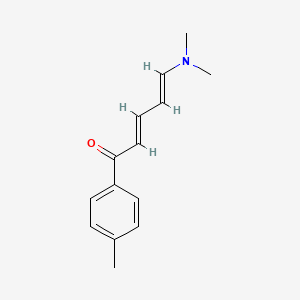
5-(dimethylamino)-1-(4-methylphenyl)-2,4-pentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethylamino)-1-(4-methylphenyl)-2,4-pentadien-1-one, commonly known as DMMP, is a synthetic organic compound. It is widely used in various scientific research applications due to its unique properties and mechanism of action. DMMP is a colorless, crystalline solid that is soluble in organic solvents.
Scientific Research Applications
DMMP has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting metal ions, such as copper, zinc, and mercury. DMMP can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, DMMP has been used as a starting material for the synthesis of various organic compounds, such as chiral ligands and fluorescent dyes.
Mechanism of Action
The mechanism of action of DMMP is based on its ability to form a complex with metal ions. The complex formation is accompanied by a change in the fluorescence properties of DMMP, which can be used for metal ion detection. In photodynamic therapy, DMMP is activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMMP has been shown to have low toxicity and does not cause significant biochemical or physiological effects in laboratory animals. However, further studies are needed to determine the long-term effects of DMMP exposure on human health.
Advantages and Limitations for Lab Experiments
DMMP has several advantages for lab experiments, such as its high sensitivity for metal ion detection and its ability to generate reactive oxygen species for photodynamic therapy. However, DMMP also has some limitations, such as its low water solubility and potential toxicity.
Future Directions
There are several future directions for DMMP research. One direction is to develop new methods for the synthesis of DMMP and its derivatives. Another direction is to explore the potential applications of DMMP in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to investigate the long-term effects of DMMP exposure on human health and the environment.
Conclusion:
In conclusion, DMMP is a versatile compound with unique properties and a wide range of scientific research applications. Its mechanism of action and biochemical and physiological effects have been studied extensively, and it has been shown to have low toxicity. However, further research is needed to explore its potential applications and long-term effects.
Synthesis Methods
The synthesis of DMMP is a complex process that involves several steps. The first step is the condensation of 4-methylbenzaldehyde with dimethylamine to form 4-dimethylaminobenzaldehyde. The second step is the reaction of 4-dimethylaminobenzaldehyde with acetylacetone to form DMMP. The yield of DMMP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
properties
IUPAC Name |
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12-7-9-13(10-8-12)14(16)6-4-5-11-15(2)3/h4-11H,1-3H3/b6-4+,11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWHVJSMLDFDOH-KGUOMNFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

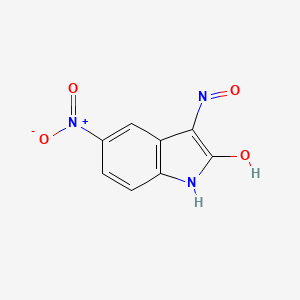

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
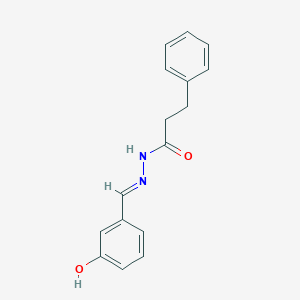
![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827054.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)
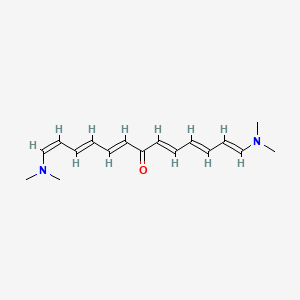
![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)

